An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylpyridine
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-hydroxy-5-methylpyridine (B17766), a key intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents key analytical data in a structured format, and includes workflow diagrams to illustrate the synthetic and analytical processes.
Synthesis of 2-Hydroxy-5-methylpyridine
2-Hydroxy-5-methylpyridine, also known as 5-methyl-2(1H)-pyridone, can be synthesized through various routes. The choice of a specific method may depend on the availability of starting materials, desired yield, and scalability. This guide details three common synthetic pathways.
Synthesis from 3-Cyano-6-hydroxypyridine
One efficient method involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine. This process reduces the cyano group to a methyl group, yielding the desired product.[1][2][3]
Experimental Protocol:
-
In a suitable reaction vessel, dissolve 3-cyano-6-hydroxypyridine and sodium lauryl sulfate (B86663) in a mixed solvent of n-butanol and water.[3][4]
-
After stirring for approximately 20 minutes, cool the mixture to room temperature.[3][4]
-
Add 5% Palladium on carbon (Pd/C) catalyst to the reaction mixture.[2][3][4]
-
Replace the atmosphere in the vessel with hydrogen gas and carry out the hydrogenation at atmospheric pressure for 6 hours.[2][3][4]
-
Upon completion, filter the reaction mixture to remove the catalyst.[2][3][4]
-
Wash the filtrate with a 10% aqueous solution of sodium hydroxide.[2][4]
-
Partially neutralize the solution to a pH of 5 and extract the product with n-butanol.[2][4]
-
The resulting solution contains crude 2-hydroxy-5-methylpyridine. Further purification can be achieved by chromatography.[4]
A reported yield for this method is 83%.[2][4]
Experimental Workflow:
Caption: Synthesis of 2-hydroxy-5-methylpyridine from 3-cyano-6-hydroxypyridine.
Synthesis from 2-Amino-5-methylpyridine (B29535)
Another common approach is the hydroxylation of 2-amino-5-methylpyridine.[1] This is often achieved through a diazotization reaction followed by hydrolysis. A related, though distinct, synthesis starting from 2-amino-5-methylpyridine involves nitration to form 2-hydroxy-5-methyl-3-nitropyridine (B188116) as an intermediate.[5]
Experimental Protocol (for 2-hydroxy-5-methyl-3-nitropyridine intermediate):
-
In a round-bottomed flask, dissolve 25 g of 2-amino-5-methylpyridine in 50 cm³ of concentrated sulfuric acid.[5]
-
Prepare a nitrating mixture of 40 cm³ of concentrated nitric acid and 40 cm³ of concentrated sulfuric acid.[5]
-
Gradually add the nitrating mixture to the solution of 2-amino-5-methylpyridine, maintaining the reaction temperature at 130°C. Foaming will occur.[5]
-
After the addition is complete, pour the colored solution onto 300 g of ice.[5]
-
Adjust the pH to approximately 3-4 with aqueous ammonia (B1221849) to precipitate the product.[5]
-
Collect the precipitate by filtration, wash with water, and dry.[5]
-
Recrystallize the crude product from hot water to obtain pure 2-hydroxy-5-methyl-3-nitropyridine.[5]
Further steps would be required to remove the nitro group to yield 2-hydroxy-5-methylpyridine.
Synthesis from 2-Bromo-5-methylpyridine (B20793)
2-Hydroxy-5-methylpyridine can also be synthesized from 2-bromo-5-methylpyridine through a nucleophilic substitution reaction.
Experimental Protocol:
-
In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) in 100 mL of tert-amyl alcohol.[4]
-
Add potassium tert-butoxide (39.3 g, 350.0 mmol).[4]
-
Stir the mixture at 100°C for 40 hours.[4]
-
Remove the solvent under reduced pressure.[4]
-
Dissolve the residue in 50 mL of formic acid and stir for 24 hours at room temperature.[4]
-
Adjust the pH to approximately 6 using a 3N aqueous KOH solution.[4]
-
Extract the product with chloroform (B151607) (3x).[4]
-
Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.[4]
-
Purify the residue by column chromatography (8% MeOH in DCM) to afford the final product as a white solid (2.75 g, 72% yield).[4]
Characterization of 2-Hydroxy-5-methylpyridine
The identity and purity of synthesized 2-hydroxy-5-methylpyridine are confirmed using various analytical techniques.
Physical Properties
| Property | Value | Reference |
| Appearance | White to light yellow crystalline powder | [2][6][7] |
| Melting Point | 183-187 °C | |
| Molecular Formula | C₆H₇NO | [6][8][9] |
| Molar Mass | 109.13 g/mol | [6][8] |
| Solubility | Slightly soluble in water, soluble in common organic solvents | [6] |
Spectroscopic Data
2.2.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 13.17 | s | - | OH |
| 7.23 | d | 2.6 | H-C(6) |
| 6.93 | d | 1.0 | H-C(4) |
| 6.45 | d | 9.1 | H-C(3) |
| 2.06 | s | - | CH₃ |
Data obtained from Bell, C.L. et al. J. Heterocycl. Chem. 2, 420 (1965) as cited in ChemicalBook.[10]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 2-hydroxy-5-methylpyridine is characterized by the following key absorptions:
| Wavenumber (cm⁻¹) | Description |
| ~3400 | O-H stretching |
| ~3000 | C-H stretching (aromatic and methyl) |
| ~1650 | C=O stretching (from pyridone tautomer) |
| ~1600, ~1480 | C=C and C=N stretching (aromatic ring) |
Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, ATR).[8]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For 2-hydroxy-5-methylpyridine, the molecular ion peak [M]⁺ is observed at m/z = 109.[8]
Analytical Workflow:
Caption: Workflow for the characterization of 2-hydroxy-5-methylpyridine.
Applications and Significance
2-Hydroxy-5-methylpyridine is a valuable building block in organic synthesis.[1][2] It serves as a crucial intermediate in the production of various pharmaceuticals and agrochemicals.[1] For instance, it is a known impurity in the antifibrotic drug Pirfenidone.[2] Its utility also extends to its role as a ligand in coordination chemistry.[1] The presence of the hydroxyl group enhances its reactivity, making it a key component in the development of new chemical entities.[1]
This guide provides foundational information for researchers and professionals working with 2-hydroxy-5-methylpyridine, enabling a better understanding of its synthesis and analytical characterization.
References
- 1. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 2. 2-Hydroxy-5-methylpyridine | 1003-68-5 [chemicalbook.com]
- 3. JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents [patents.google.com]
- 4. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Hydroxy-5-methylpyridine | Properties, Uses, Safety, Supplier & Manufacturer China [pipzine-chem.com]
- 7. 2-Hydroxy-5-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Hydroxy-5-methylpyridine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 2-Hydroxy-5-methylpyridine(1003-68-5) 1H NMR spectrum [chemicalbook.com]
